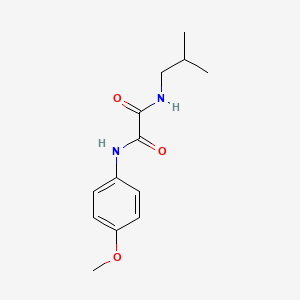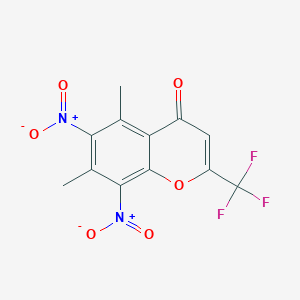![molecular formula C21H23NO3 B11643521 8-ethoxy-2-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B11643521.png)
8-ethoxy-2-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-ETHOXY-2-(4-ETHOXYPHENYL)-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE: is a complex organic compound characterized by its unique cyclohepta[c]pyrrol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-ETHOXY-2-(4-ETHOXYPHENYL)-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core cyclohepta[c]pyrrol structure, followed by the introduction of ethoxy and methyl groups through various substitution reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters like temperature and pH can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-ETHOXY-2-(4-ETHOXYPHENYL)-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
8-ETHOXY-2-(4-ETHOXYPHENYL)-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological macromolecules.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-ETHOXY-2-(4-ETHOXYPHENYL)-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-ETHOXYPHENYL)-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE
- 8-METHOXY-2-(4-METHOXYPHENYL)-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE
Uniqueness
Compared to similar compounds, 8-ETHOXY-2-(4-ETHOXYPHENYL)-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C21H23NO3 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
4-ethoxy-2-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-8-one |
InChI |
InChI=1S/C21H23NO3/c1-5-24-17-12-10-16(11-13-17)22-14(3)20-18(23)8-7-9-19(25-6-2)21(20)15(22)4/h7-13H,5-6H2,1-4H3 |
Clave InChI |
IBGGEPKJZZEQSR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=C3C(=O)C=CC=C(C3=C2C)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-(3,4-dihydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11643448.png)
![4-(3-{[(2E)-2-(hydroxyimino)propanoyl]amino}propyl)-4-methylmorpholin-4-ium](/img/structure/B11643465.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11643473.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11643474.png)
![(2E)-1-(5-methylfuran-2-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B11643475.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B11643479.png)

![Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11643486.png)
![methyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11643495.png)
![1,3-dimethyl-7-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11643496.png)

![5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11643522.png)
![ethyl (5Z)-5-[4-(diethylamino)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11643527.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-indole-7-carbohydrazide](/img/structure/B11643532.png)
